molecular formula C10H10N2O5 B2819809 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid CAS No. 25589-42-8

4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid

Cat. No.: B2819809
CAS No.: 25589-42-8
M. Wt: 238.199
InChI Key: NHNBCVAABWTEBE-UHFFFAOYSA-N
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Description

4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid is a nitro-substituted amide derivative featuring a butanoic acid backbone linked to a 2-nitrophenyl group via an amino-carbonyl bond. The ortho-nitro substituent on the phenyl ring confers strong electron-withdrawing effects, influencing the compound’s reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

4-(2-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-9(5-6-10(14)15)11-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNBCVAABWTEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid typically involves the reaction of 2-nitroaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent such as acetic acid or toluene, and a catalyst like pyridine or triethylamine to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: 4-[(2-Aminophenyl)amino]-4-oxobutanoic acid.

    Oxidation: 4-[(2-Nitrosophenyl)amino]-4-oxobutanoic acid or 4-[(2-Hydroxylamino)phenyl)amino]-4-oxobutanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use as a building block for designing new drugs with improved efficacy and reduced side effects.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug, improving its bioavailability and targeting specific tissues.

Industry

The compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations. Its derivatives are also employed in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, the reduction product, 4-[(2-Aminophenyl)amino]-4-oxobutanoic acid, may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

4-[(2-Acetylphenyl)amino]-4-oxobutanoic Acid

  • Structure : Substitutes the nitro group with an acetyl moiety.
  • Properties :
    • Reduced electron-withdrawing effects compared to nitro, lowering reactivity in electrophilic substitutions .
    • Higher hydrophobicity (logP ~1.27) due to the acetyl group, contrasting with the nitro analog’s polar nature .
    • IR peaks: C=O stretches at 1720 cm⁻¹ (carboxylic acid) and 1697 cm⁻¹ (amide), similar to nitro derivatives .

4-[(4-Ethoxy-2-nitrophenyl)amino]-4-oxobutanoic Acid

  • Structure : Contains an ethoxy group at the para position alongside the ortho-nitro group.
  • Properties :
    • Enhanced solubility in polar solvents due to the ethoxy group’s electron-donating effect .
    • Molecular weight: 282.25 g/mol, higher than the target compound due to the ethoxy substituent .
    • NMR shifts: Aromatic protons resonate at δ 7.50–8.18 ppm (DMSO-d6), comparable to nitro-substituted analogs .

4-((4-(3-(4-Nitrophenyl)ureido)phenyl)amino)-4-oxobutanoic Acid

  • Structure : Incorporates a ureido linker and a para-nitro group.
  • Properties: Thermal stability: Decomposes at 255°C, higher than non-ureido analogs due to additional hydrogen bonding . MS (ESI): m/z 373.1143 [M+H⁺], reflecting increased molecular weight from the ureido group .

Physicochemical and Spectral Comparisons

Compound Molecular Weight (g/mol) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm) Thermal Stability (°C)
4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid (Target) ~238.19* ~1720 (C=O acid), ~1690 (C=O amide) Aromatic: ~7.50–8.20; NH: ~10.30 ~200 (estimated)
4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid 235.24 1720 (acid), 1697 (amide) DMSO-d6: δ 12.15 (COOH), 10.32 (NH) 187.3
4-[(4-Ethoxy-2-nitrophenyl)amino]-4-oxobutanoic acid 282.25 1657 (amide), 1553 (NO₂) δ 8.18 (Ar-H), 3.80 (OCH₃) N/A
4-((4-Nitrophenyl)ureido)-analogue 373.11 1657 (amide), 1553 (NO₂) δ 9.92 (NH), 8.18 (Ar-H) 255

*Calculated from molecular formula C₁₀H₉N₂O₅.

Research Findings and Trends

Substituent Position Effects : Ortho-nitro groups reduce solubility compared to para-substituted analogs but increase electrophilic reactivity .

Hydrogen Bonding : Ureido and amide groups improve thermal stability via intermolecular H-bonding .

Photolability : Nitro-aromatic esters (e.g., bis-CNB-GABA) show low quantum yields (Φ ~0.16), ideal for controlled neurotransmitter release .

Biosynthetic Relevance : Related nitro compounds participate in UV filter biosynthesis in human lenses, highlighting biological relevance .

Biological Activity

4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a nitrophenyl group attached to an amino acid derivative, which contributes to its reactivity and biological interactions. The structural formula can be represented as follows:

C9H10N2O4\text{C}_9\text{H}_10\text{N}_2\text{O}_4

This structure allows for various modifications, making it a versatile intermediate in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates, which may inhibit enzymes or disrupt cellular processes. These interactions are crucial for its potential therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting their potential use as antimicrobial agents in clinical settings .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as HCT116 (human colon cancer) and MDA-MB-231 (breast cancer) cells. The mechanism involves the generation of oxidative stress and the activation of apoptotic pathways .

Case Studies

  • Anticancer Efficacy : A study reported that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines. The compound was found to induce apoptosis through the activation of caspases, leading to programmed cell death .
  • Antimicrobial Activity : Another study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong bactericidal effects .

Data Table: Summary of Biological Activities

Activity TypeCell Lines/OrganismsObserved EffectsReference
Antimicrobial Various bacteria and fungiInhibition of growth
Anticancer HCT116, MDA-MB-231Induction of apoptosis
Biochemical Assays Enzyme interactionsProbe for enzyme activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid, and how can reaction efficiency be monitored?

  • Methodology :

  • Coupling Reactions : Use succinic anhydride and 2-nitroaniline in a nucleophilic acyl substitution reaction under reflux in anhydrous dichloromethane (DCM) with catalytic triethylamine. Monitor progress via thin-layer chromatography (TLC) with UV visualization .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the pure product. Confirm purity using HPLC with a C18 column and UV detection at 254 nm .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of anhydride to amine) and reaction time (typically 12–24 hours) to maximize yield .

Q. How is the compound characterized structurally and functionally post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 to confirm the presence of the nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and the amide carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650–1680 cm1^{-1}, nitro group asymmetric stretch at ~1520 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (calculated for C10H10N2O5\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_5: [M+H]+^+ = 255.0617) .

Q. What factors influence the compound’s stability under varying storage and experimental conditions?

  • Key Considerations :

  • pH Sensitivity : The carboxylic acid group may protonate/deprotonate in aqueous solutions (pH < 3 or > 8), affecting solubility and reactivity. Use buffered solutions (pH 6–7) for biological assays .
  • Light Sensitivity : Nitro groups are prone to photodegradation. Store in amber vials at –20°C under inert gas (argon) to prevent decomposition .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C typically stable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values in enzyme inhibition assays)?

  • Methodological Approach :

  • Assay Standardization : Ensure consistent buffer systems (e.g., Tris-HCl vs. phosphate) and temperature controls, as nitroaryl compounds may exhibit pH-dependent reactivity .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid) to identify substituent effects on potency .
  • Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to evaluate inter-laboratory variability in reported data .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

  • In Silico Methods :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-withdrawing, amide as H-bond donor) .
  • Molecular Docking : Simulate binding to targets (e.g., cyclooxygenase-2) using AutoDock Vina, focusing on π-π stacking between the nitrophenyl ring and aromatic residues .
  • MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (100 ns trajectories) to validate docking predictions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

  • SAR Strategies :

  • Functional Group Modifications : Replace the nitro group with electron-withdrawing groups (e.g., –CF3_3) to enhance metabolic stability, or introduce methyl groups on the phenyl ring to improve lipophilicity .
  • Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole moiety to maintain acidity while increasing membrane permeability .
  • In Vivo Testing : Prioritize derivatives with logP values between 1.5–3.5 (calculated via ChemAxon) for optimal bioavailability in rodent models .

Q. What are the degradation pathways of this compound under physiological conditions, and how can metabolites be identified?

  • Metabolic Profiling :

  • In Vitro Liver Microsome Assays : Incubate with human hepatocytes (37°C, NADPH cofactor) and analyze metabolites via LC-MS/MS. Major pathways may include nitro reduction to amine or hydrolysis of the amide bond .
  • Stability in Plasma : Monitor degradation over 24 hours using HPLC-UV. Add protease inhibitors (e.g., PMSF) if amide bond cleavage is observed .

Q. How can researchers design derivatives for selective targeting of enzymes versus receptors?

  • Targeted Design :

  • Enzyme Inhibition : Introduce electrophilic warheads (e.g., α,β-unsaturated ketones) adjacent to the nitrophenyl group for covalent binding to catalytic cysteine residues .
  • Receptor Antagonism : Optimize steric bulk (e.g., tert-butyl groups) to block allosteric pockets in G-protein-coupled receptors (GPCRs) .
  • Selectivity Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects .

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